molecular formula C24H30N2O7 B12423812 2-Hydroxy Desipramine-d3 beta-D-Glucuronide

2-Hydroxy Desipramine-d3 beta-D-Glucuronide

Cat. No.: B12423812
M. Wt: 461.5 g/mol
InChI Key: XJHAOJJEVSPMBA-WHAGJNIPSA-N
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Description

2-Hydroxy Desipramine-d3 beta-D-Glucuronide is a labelled metabolite of Desipramine, a tricyclic antidepressant used for the treatment of depression. This compound is a glucuronide conjugate of 2-Hydroxy Desipramine, which is formed through the process of glucuronidation, a common phase II metabolic reaction that increases the solubility of hydrophobic compounds, facilitating their excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves multiple steps:

    Hydroxylation: Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine.

    Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid to form the glucuronide derivative.

Industrial Production Methods

Industrial production of this compound typically involves:

    Chemical Synthesis: Utilizing chemical reagents and catalysts to achieve the desired transformations.

    Purification: Employing techniques such as chromatography to isolate the pure compound.

    Quality Control: Ensuring the compound meets the required purity standards through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Desipramine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-Hydroxy Desipramine-d3 beta-D-Glucuronide has several scientific research applications:

    Pharmacokinetics: Used to study the metabolism and excretion of Desipramine in biological systems.

    Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tricyclic antidepressants.

    Biomarker Discovery: Serves as a biomarker for monitoring the therapeutic levels of Desipramine in patients

Mechanism of Action

The mechanism of action of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves its role as a metabolite of Desipramine. Desipramine functions by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronide conjugate is primarily involved in the excretion process, aiding in the removal of the parent drug and its metabolites from the body .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy Desipramine Glucuronide: The non-deuterated version of the compound.

    2-Hydroxy Desipramine-d6 Glucuronide: A similar compound with six deuterium atoms instead of three

Uniqueness

2-Hydroxy Desipramine-d3 beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies as it allows for precise tracking and quantification in biological systems.

Properties

Molecular Formula

C24H30N2O7

Molecular Weight

461.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1/i1D3

InChI Key

XJHAOJJEVSPMBA-WHAGJNIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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